molecular formula C9H11F3N2 B8214446 3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8214446
M. Wt: 204.19 g/mol
InChI Key: LLLPMBBOCDVXRP-UHFFFAOYSA-N
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Description

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine (CAS 2676866-22-9) is a pyridine derivative with the molecular formula C₉H₁₁F₃N₂. It features a trifluoromethyl (-CF₃) group at position 6 and an isopropyl (-CH(CH₃)₂) substituent at position 3 of the pyridine ring. This compound is commercially available in quantities ranging from 100 mg to 1 g, with a purity of ≥97% . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isopropyl group contributes to steric bulk and lipophilicity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-propan-2-yl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-5H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPMBBOCDVXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridin-2-amine Derivatives

Compound Name Substituents (Positions) CAS Number Purity/Availability Key Features
This compound -CF₃ (6), -CH(CH₃)₂ (3) 2676866-22-9 97%, 100 mg–1 g High lipophilicity, steric bulk
3-Methyl-6-(trifluoromethyl)pyridin-2-amine -CF₃ (6), -CH₃ (3) Not provided Data unavailable Smaller alkyl group, reduced steric hindrance
6-(Trifluoromethyl)pyridin-2-amine -CF₃ (6) 821024 98+% (Thermo Scientific) Simplest analog, lacks alkyl substituents
3-Iodo-5-(trifluoromethyl)pyridin-2-amine -CF₃ (5), -I (3) Not provided 1 g ($400), 25 g ($4800) Halogenated, potential for cross-coupling reactions
[6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine -CF₃ (4), -N(CH₃)₂ (2), -C₆H₅NH₂ (6) 1311283-73-4 Not specified Aromatic amine functionality, dimethylamino electron donation

Substituent Effects on Physicochemical Properties

  • Steric and Lipophilic Effects :
    The isopropyl group in the target compound increases steric hindrance compared to the methyl analog and the unsubstituted 6-(trifluoromethyl)pyridin-2-amine . This bulk may influence binding affinity in biological targets or solubility in hydrophobic environments.
  • Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, stabilizing the pyridine ring’s electron-deficient nature.
  • Halogenation: 3-Iodo-5-(trifluoromethyl)pyridin-2-amine’s iodine substituent enables participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, a feature absent in non-halogenated analogs .

Biological Activity

3-Isopropyl-6-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C₉H₈F₃N
  • Molecular Weight : 201.16 g/mol
  • Functional Groups : Pyridine ring, trifluoromethyl group, and isopropyl group.

The presence of the trifluoromethyl group enhances the lipophilicity and potential biological activity of the compound, which may influence its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, facilitating stronger interactions with target proteins or nucleic acids.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and induction of reactive oxygen species (ROS) .

In a comparative study, this compound demonstrated significant cytotoxicity against glioblastoma cells, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This suggests that modifications at the 6-position of the pyridine ring can lead to enhanced anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to inhibit certain kinases that play crucial roles in cell proliferation and survival pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.

Modification Effect on Activity Reference
Trifluoromethyl GroupIncreased potency against cancer cells
Isopropyl SubstitutionEnhanced lipophilicity and cellular uptake
Alterations at 2-positionVaried effects on enzyme inhibition

Case Studies

  • Cytotoxicity in Glioblastoma Cells : A study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated significant cell death at concentrations as low as 0.5 µM, suggesting high potency and potential for further development as an anticancer agent .
  • Enzyme Interaction Studies : Another investigation focused on enzyme inhibition, revealing that the compound effectively inhibited a key kinase involved in tumor growth, thus providing insights into its mechanism of action and potential therapeutic applications .

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